molecular formula C15H23N3O2 B3127889 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide CAS No. 338754-03-3

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide

Cat. No. B3127889
CAS RN: 338754-03-3
M. Wt: 277.36 g/mol
InChI Key: MOTJUIBFPPGAFU-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide” is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds containing a phenyl group attached to a piperazine ring. They have been subjects of comparative analysis due to their potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a methoxyphenyl group attached to a piperazine ring . The in silico docking and molecular dynamics simulations have been used to study the structure of this compound .


Chemical Reactions Analysis

The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that it can interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . Most of the novel compounds, including 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with α1-ARs affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The activation or blockade of α1-ARs can influence the contraction of smooth muscles in various parts of the body, including blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation as a potential alpha1-adrenergic receptor antagonist .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs . By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body . This can have therapeutic implications for numerous disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,14(16)19)18-10-8-17(9-11-18)12-4-6-13(20-3)7-5-12/h4-7H,8-11H2,1-3H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJUIBFPPGAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209167
Record name 4-(4-Methoxyphenyl)-α,α-dimethyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide

CAS RN

338754-03-3
Record name 4-(4-Methoxyphenyl)-α,α-dimethyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338754-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-α,α-dimethyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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